2-Ethyl-2'-iodobenzophenone
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Description
2-Ethyl-2’-iodobenzophenone is a chemical compound with the molecular formula C15H13IO. It has a molecular weight of 336.17 . The IUPAC name for this compound is (2-ethylphenyl)(2-iodophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-2’-iodobenzophenone consists of a carbonyl group (C=O) attached to two phenyl rings. One of the phenyl rings has an ethyl group (C2H5) attached to it, and the other has an iodine atom attached .Scientific Research Applications
Application 1: Perovskite Solar Cells
- Summary of Application : 2-Ethyl-2’-iodobenzophenone is used in the modification of perovskite solar cells (PSCs) to enhance their performance and stability .
- Methods of Application : A multifunctional dipole polymer poly (2-ethyl-2-oxazoline) (PEOz) is introduced between the perovskite and Spiro-OMeTAD HTL in planar n-i-p PSCs . The ether–oxygen unshared electron pairs in PEOz chemically react with unsaturated Pb 2+ on the perovskite surfaces by forming a strong Pb–O bond .
- Results or Outcomes : The PEOz-modified PSC exhibits an optimized power conversion efficiency (PCE) of 21.86%, with a high short-circuit current density (Jsc) of 24.88 mA/cm 2, a fill factor (FF) of 0.79, and an open-circuit voltage (Voc) of 1.11 V .
Application 2: Förster Resonance Energy Transfer (FRET) in Fluorophore Labeled Polymers
- Summary of Application : 2-Ethyl-2’-iodobenzophenone could potentially be used in the study of Förster Resonance Energy Transfer (FRET) in fluorophore labeled polymers .
- Methods of Application : Dye-functionalized polymers are prepared via cationic ring opening polymerization (CROP) using 1-(bromomethyl)pyrene as the initiator and/or 1-pyrenebutyric acid or coumarin 343 as the terminating agent . The effect of dye positioning and polymer chain length on the FRET efficiency is evaluated .
- Results or Outcomes : The study reveals a strong dependence of the energy transfer on the chain length for these dual labeled polymers . The polymers were tested in both dilute organic (chloroform) and aqueous media revealing a higher FRET efficiency in water due to the enhanced emissive properties of pyrene .
Application 3: Star-Shaped Poly(2-oxazoline)s
- Summary of Application : 2-Ethyl-2’-iodobenzophenone could potentially be used in the synthesis of star-shaped poly(2-oxazoline)s .
- Methods of Application : The synthesis of star-shaped poly(2-oxazoline)s is performed by the living cationic ring-opening polymerization (CROP) of 2-oxazolines . Multifunctional tosylates are used as initiators for the CROP .
- Results or Outcomes : The use of a porphyrin-cored tetra-tosylate initiator yielded a well-defined star-shaped poly(2-ethyl-2-oxazoline) by CROP .
properties
IUPAC Name |
(2-ethylphenyl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYCJTILUZCUQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2'-iodobenzophenone |
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